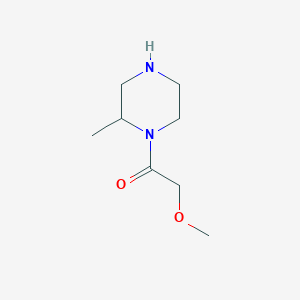![molecular formula C16H21N3O2 B6362297 2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240571-90-7](/img/structure/B6362297.png)
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, commonly referred to as 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione, is a heterocyclic compound with a unique structure and a wide range of applications. It is a colorless solid that is soluble in polar solvents such as water, alcohols, and ethers. 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been widely studied for its potential applications in drug design, medicinal chemistry, and other fields.
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins like s100b and RNA polymerase I . These proteins play crucial roles in cellular processes such as signal transduction and transcription.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and have an elimination half-life of 10–20 hours . These properties can significantly impact the bioavailability and efficacy of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione in laboratory experiments is its high solubility in polar solvents, which makes it easy to work with. It is also relatively inexpensive and can be synthesized in high yields using a variety of methods. However, the compound can be toxic if used in high concentrations, and it is not always easy to obtain pure samples.
Zukünftige Richtungen
Future research into 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione could focus on further elucidating its mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research could be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology. Other possible future directions include the development of new synthesis methods and the discovery of novel compounds derived from 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione.
Synthesemethoden
The synthesis of 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been extensively studied and several methods have been developed. The most widely used method is the condensation of 2-methylpiperazine and propionic anhydride in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods, such as the reaction of 2-methylpiperazine with ethyl acetoacetate, have also been successfully used to synthesize the compound.
Wissenschaftliche Forschungsanwendungen
2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been extensively studied for its potential applications in drug design, medicinal chemistry, and other fields. It has been used as a building block to synthesize a variety of biologically active compounds, such as inhibitors of the human epidermal growth factor receptor (EGFR) and inhibitors of the human immunodeficiency virus (HIV). It has also been used to synthesize novel compounds with anti-inflammatory, antifungal, and antiviral activities.
Eigenschaften
IUPAC Name |
2-[3-(2-methylpiperazin-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-11-17-7-10-18(12)8-4-9-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6,12,17H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXHBDGODXHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)

![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)



![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)